molecular formula C18H21N3O4S B2686647 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile CAS No. 894023-62-2

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetonitrile

Cat. No.: B2686647
CAS No.: 894023-62-2
M. Wt: 375.44
InChI Key: NQZMXBIAYZRRID-UHFFFAOYSA-N
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Description

The compound appears to contain a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of morpholine is characterized by both amine and ether functional groups . The presence of these groups allows morpholine to act as a base; its conjugate acid is called morpholinium .


Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . They can also undergo heterocyclization to form morpholines and morpholinones .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It is miscible with water and has a high boiling point .

Scientific Research Applications

Electropolymerization and Electrochemical Properties

Research demonstrates the use of acetonitrile in the oxidative electropolymerization of specific ruthenium complexes. These complexes, when polymerized in acetonitrile, showed different film morphologies compared to other solvents. Notably, films produced in acetonitrile exhibited relatively smooth surfaces. This property is crucial in applications where surface characteristics are important. Moreover, these films showed promising electrochemical and photonic properties, indicating their potential use in various electrochemical applications (Venkatanarayanan et al., 2008).

Influence on O-atom-transfer Reactivity

Another study highlights the use of acetonitrile in synthesizing oxorhenium(V) complexes with phenolate-oxazoline ligands. The reaction environment involving acetonitrile significantly affected the O-atom-transfer reactivity of these complexes. This aspect is crucial in understanding the reactivity patterns and developing efficient catalysts for various chemical reactions (Schachner et al., 2014).

Protein Interaction Analysis

Acetonitrile has been found useful in studying protein interactions, particularly when dealing with hydrophobic and aromatic substances. It serves as an alternative to DMSO for dissolving such substances, which are then diluted in aqueous media containing target molecules. This application is significant in structural evaluation using spectroscopic techniques, especially in the far UV measurements (Arakawa, 2018).

Metabolism Studies

In a study focusing on the metabolism of specific phosphorothioates in white rats, acetonitrile was used to isolate and identify various metabolites. This application is vital in understanding the metabolic pathways and potential toxicity of various compounds in biological systems (Brady & Arthur, 1961).

Mechanism of Aromatic Nucleophilic Substitution Reactions

The effect of different solvents, including acetonitrile, on the mechanism of aromatic nucleophilic substitution reactions was studied. It was observed that the solvent plays a significant role in determining the base-catalyzed reactions of certain compounds, which is essential for understanding reaction mechanisms in organic chemistry (Emokpae et al., 1993).

Safety and Hazards

Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin and eye irritation . It is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-9-21(10-14(2)25-13)18(22)12-20-11-17(26(23,24)8-7-19)15-5-3-4-6-16(15)20/h3-6,11,13-14H,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZMXBIAYZRRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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